molecular formula C7H7N3S B3146741 2-Methylthieno[2,3-d]pyrimidin-4-amine CAS No. 60703-75-5

2-Methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B3146741
CAS No.: 60703-75-5
M. Wt: 165.22 g/mol
InChI Key: WCUUZUDJFKLTBD-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Methylthieno[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cytochrome bd oxidase (Cyt-bd), an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a decrease in ATP production, which is essential for the survival of the bacteria. Additionally, this compound interacts with phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway . This interaction affects various cellular functions, including cell growth, differentiation, and survival.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the PI3K/AKT/mTOR pathway can lead to the inhibition of cancer cell growth and proliferation . This compound has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of cytochrome bd oxidase involves binding to the enzyme’s active site, preventing the normal electron transport and ATP synthesis . Similarly, its interaction with PI3K involves binding to the enzyme’s catalytic domain, inhibiting its kinase activity and downstream signaling . These interactions result in significant changes in cellular processes, including reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound can lead to sustained inhibition of cell growth and increased cell death in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within cells can significantly impact its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Preparation Methods

The synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide. The synthesis involves three main steps: condensation reaction, chlorination, and nucleophilic substitution . The overall yield of this process is approximately 54% . Another method involves microwave-assisted synthesis, which has been shown to be efficient for producing various thieno[2,3-d]pyrimidin-4-amine derivatives .

Chemical Reactions Analysis

2-Methylthieno[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include methyl 2-aminothiophene-3-carboxylate, formimidamide, and various chlorinating agents . The major products formed from these reactions are intermediates that can be further modified to produce biologically active compounds.

Comparison with Similar Compounds

2-Methylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives and similar heterocyclic compounds:

Properties

IUPAC Name

2-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUUZUDJFKLTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=CSC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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